2,3-DIFLUORO-4''-HEPTYL-4-PENTYLTERPHENYL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL: is a chemical compound with the molecular formula C30H36F2 and a molecular weight of 434.6 g/mol . This compound is characterized by the presence of two fluorine atoms, a heptyl group, and a pentyl group attached to a terphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL typically involves multi-step organic synthesis techniquesThe fluorine atoms are then introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-DIFLUORO-4-HEPTYL-4-PENTYLTERPHENYL
- 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL
- 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL
Uniqueness
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL is unique due to its specific substitution pattern and the presence of both heptyl and pentyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
121218-85-7 |
---|---|
Molekularformel |
C30H38F2 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
2-(1,2-difluoro-3-pentylcyclohexa-2,4-dien-1-yl)-4-heptyl-1-phenylbenzene |
InChI |
InChI=1S/C30H38F2/c1-3-5-7-8-11-15-24-20-21-27(25-16-12-9-13-17-25)28(23-24)30(32)22-14-19-26(29(30)31)18-10-6-4-2/h9,12-14,16-17,19-21,23H,3-8,10-11,15,18,22H2,1-2H3 |
InChI-Schlüssel |
KAZZSUGOFOTCDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C=C1)C2=CC=CC=C2)C3(CC=CC(=C3F)CCCCC)F |
Kanonische SMILES |
CCCCCCCC1=CC(=C(C=C1)C2=CC=CC=C2)C3(CC=CC(=C3F)CCCCC)F |
Synonyme |
2,3-DIFLUORO-4/'/'-HEPTYL-4-PENTYLTERPHENYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.